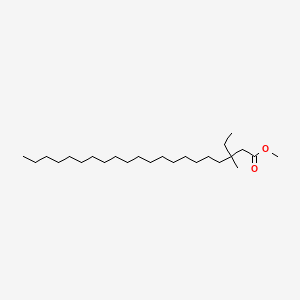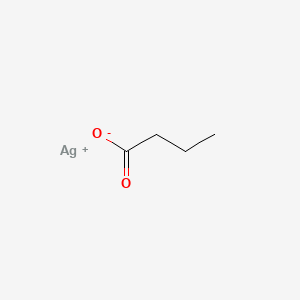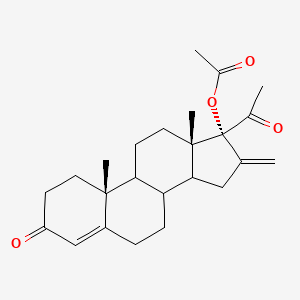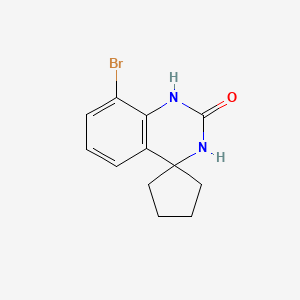
8'-Bromo-spiro(cyclopentane-1,4'-(3'H)-1',2',3',4'-tetrahydroquinazoline)-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8’-Bromo-spiro(cyclopentane-1,4’-(3’H)-1’,2’,3’,4’-tetrahydroquinazoline)-2’-one is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8’-Bromo-spiro(cyclopentane-1,4’-(3’H)-1’,2’,3’,4’-tetrahydroquinazoline)-2’-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazoline Core: Starting from an appropriate aniline derivative, the quinazoline core can be synthesized through cyclization reactions.
Spiro Formation: The spiro linkage can be introduced by reacting the quinazoline intermediate with a cyclopentane derivative under specific conditions.
Bromination: The final step involves the bromination of the spiro compound using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
8’-Bromo-spiro(cyclopentane-1,4’-(3’H)-1’,2’,3’,4’-tetrahydroquinazoline)-2’-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization: Formation of additional rings through cyclization reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Biochemical Research: Used in studies to understand biological pathways and mechanisms.
Industry
Material Science:
Agrochemicals: Investigated for use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 8’-Bromo-spiro(cyclopentane-1,4’-(3’H)-1’,2’,3’,4’-tetrahydroquinazoline)-2’-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spiro structure could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Spiro Compounds: Other spiro compounds with different ring structures or substituents.
Quinazoline Derivatives: Compounds with a quinazoline core but different functional groups.
Uniqueness
The uniqueness of 8’-Bromo-spiro(cyclopentane-1,4’-(3’H)-1’,2’,3’,4’-tetrahydroquinazoline)-2’-one lies in its specific combination of a spiro linkage, a bromine atom, and a quinazoline moiety. This unique structure could confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
885267-16-3 |
|---|---|
Molecular Formula |
C12H13BrN2O |
Molecular Weight |
281.15 g/mol |
IUPAC Name |
8-bromospiro[1,3-dihydroquinazoline-4,1'-cyclopentane]-2-one |
InChI |
InChI=1S/C12H13BrN2O/c13-9-5-3-4-8-10(9)14-11(16)15-12(8)6-1-2-7-12/h3-5H,1-2,6-7H2,(H2,14,15,16) |
InChI Key |
JKGBRRWQIJENFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C3=C(C(=CC=C3)Br)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetrasodium;5-[[4-[[(E)-4-[4-[(E)-2-[4-[4-[[2-carboxylato-4-(methylsulfamoyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-4-oxobut-2-enoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13794060.png)
![1h-Imidazo[1,2-a]benzimidazole-2,3-dione](/img/structure/B13794072.png)
![N-[4-(4-Acetamido-2-hydroxy-phenyl)sulfanyl-3-hydroxy-phenyl]acetamide](/img/structure/B13794080.png)
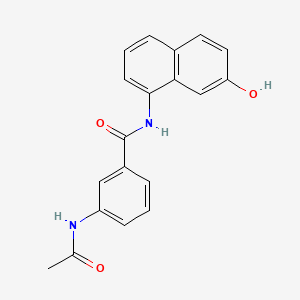
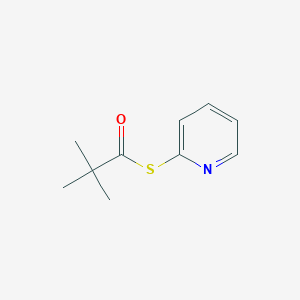
![2-Amino-5-[(dimethylamino)methyl]benzoic acid](/img/structure/B13794107.png)
![4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid](/img/structure/B13794114.png)

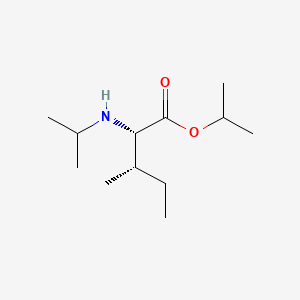
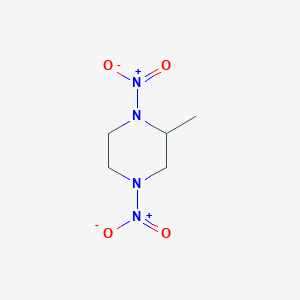
![N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide](/img/structure/B13794132.png)
